molecular formula C12H18N2O4 B14866255 2,4-Diamino-4-(3,4-dimethoxyphenyl)butanoic acid

2,4-Diamino-4-(3,4-dimethoxyphenyl)butanoic acid

Cat. No.: B14866255
M. Wt: 254.28 g/mol
InChI Key: ASFXACKXHVTOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-4-(3,4-dimethoxyphenyl)butanoic acid is an organic compound characterized by the presence of two amino groups and a dimethoxyphenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-4-(3,4-dimethoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-4-(3,4-dimethoxyphenyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2,4-Diamino-4-(3,4-dimethoxyphenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Diamino-4-(3,4-dimethoxyphenyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the dimethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-4-(3,4-dimethoxyphenyl)butanoic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both amino and dimethoxyphenyl groups allows for a wide range of modifications and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

2,4-diamino-4-(3,4-dimethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H18N2O4/c1-17-10-4-3-7(5-11(10)18-2)8(13)6-9(14)12(15)16/h3-5,8-9H,6,13-14H2,1-2H3,(H,15,16)

InChI Key

ASFXACKXHVTOFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(C(=O)O)N)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.